molecular formula C14H11N3O3 B14628152 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine CAS No. 54367-82-7

3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine

Cat. No.: B14628152
CAS No.: 54367-82-7
M. Wt: 269.25 g/mol
InChI Key: SCAJNSWCBZMSCN-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine is an organic compound belonging to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring substituted with a 4-methylphenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxadiazines.

Scientific Research Applications

3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group, leading to different chemical properties.

    6-Nitro-2H-1,2,4-benzoxadiazine: Lacks the 4-methylphenyl group, affecting its reactivity and applications.

Uniqueness

3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine is unique due to the presence of both the 4-methylphenyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

54367-82-7

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-(4-methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine

InChI

InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)14-15-12-8-11(17(18)19)6-7-13(12)20-16-14/h2-8H,1H3,(H,15,16)

InChI Key

SCAJNSWCBZMSCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])ON2

Origin of Product

United States

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